3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(2,5-dimethylfuran-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H10N2O2/c1-5-3-7(6(2)12-5)8-4-9(10)13-11-8/h3-4H,10H2,1-2H3 |
InChI Key |
FEVMTEJEMAKHCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Nitrile Oxides with 2,5-Dimethylfuran-Derived Alkenes or Alkynes
A practical and regioselective method to prepare 3,5-disubstituted isoxazoles involves the generation of nitrile oxides in situ from appropriate precursors (e.g., hydroxyimidoyl chlorides) and their cycloaddition with alkenes or enamines derived from 2,5-dimethylfuran.
-
- Nitrile oxides are generated in situ by treating hydroxyimidoyl chlorides with mild bases such as sodium hydrogen carbonate or triethylamine at low temperatures (0 °C to room temperature).
- The nitrile oxides then undergo [3+2] cycloaddition with enamines or alkene derivatives bearing the 2,5-dimethylfuran moiety.
- The reaction proceeds regioselectively to give 3,4- or 3,5-disubstituted isoxazoles, with conditions optimized to favor the 3,5-isomer, which corresponds to the target compound's substitution pattern.
- The amino group at the 5-position can be introduced by starting with amino-substituted nitrile oxide precursors or by subsequent functional group transformations.
Example:
A base-promoted multigram synthesis of aminoisoxazoles from commercially available amino acids has been reported, using sodium hydrogen carbonate or triethylamine as base, and performing the reaction at 0 °C to improve regioselectivity favoring 3,5-disubstituted isoxazoles.
Use of 2,5-Dimethylfuran as a Diene in Diels–Alder Reactions to Form Isoxazole Precursors
2,5-Dimethylfuran can act as a diene in cycloaddition reactions with benzyne or aryne intermediates to form polycyclic heterocycles, which can be further transformed into isoxazole derivatives.
-
- Aryne precursors such as 1,3-benzdiyne equivalents are treated with fluoride ions to generate benzyne intermediates in situ.
- These benzynes react with 2,5-dimethylfuran to form Diels–Alder adducts selectively.
- Subsequent functionalization of these adducts can lead to isoxazole ring formation and introduction of amino groups.
Kinetic and Yield Data:
Time-course studies show rapid consumption of benzyne precursors and high yields (~72%) of the initial Diels–Alder adducts with minimal formation of double cycloaddition products within 30 minutes. This method allows for regioselective installation of the 2,5-dimethylfuran moiety, which can be elaborated into the target isoxazole amine.
Comparative Analysis of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nitrile oxide cycloaddition | Hydroxyimidoyl chlorides, mild base, enamines | High regioselectivity, metal-free | Requires careful control of temperature and base |
| Diels–Alder with benzyne intermediates | 1,3-benzdiyne equivalents, CsF, 2,5-dimethylfuran | Rapid reaction, high yield, regioselective | Multi-step transformations needed to introduce amino group |
| Condensation with isocyanates | 2,5-dimethylfuran, isocyanates, hydrolysis | Access to amide intermediates | Multi-step, indirect route to amine |
Research Findings and Optimization Notes
- The regioselectivity of isoxazole formation is influenced by temperature, base choice, and substrate structure. Lower temperatures (0 °C) favor the formation of 3,5-disubstituted isoxazoles over 3,4-isomers.
- The use of fluoride ions (e.g., CsF) to generate aryne intermediates from silyl triflate precursors allows for regioselective Diels–Alder reactions with 2,5-dimethylfuran, providing a versatile route to functionalized heterocycles.
- The bulky substituents on aryne precursors can direct regioselectivity by steric hindrance, as observed with Si(t-Bu)Me2 groups.
- Analytical techniques such as GC, NMR (1H, 13C), IR, and mass spectrometry are essential for monitoring reaction progress and confirming product structures.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Isoxazolines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The furan ring may also contribute to its activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Structural Analogs: Isoxazole Derivatives with Aromatic Substituents
Key Compounds :
3-(4-Bromophenyl)isoxazol-5-amine (CAS 119162-53-7)
5-(2,6-Dimethoxyphenyl)isoxazol-3-amine (CAS 1490823-74-9)
3-Phenylisoxazol-5-amine derivatives (e.g., with electron-withdrawing substituents)
Comparison :
- Electronic Effects :
- The dimethylfuran group in the target compound is electron-donating due to the oxygen atom and methyl groups, enhancing π-electron density. In contrast, bromophenyl (electron-withdrawing) and dimethoxyphenyl (electron-donating via methoxy groups) substituents in analogs alter reactivity. For example, electron-withdrawing groups in 3-(4-bromophenyl)isoxazol-5-amine reduce nucleophilicity at the amine, impacting its use in catalytic enantioselective reactions .
- Synthetic Utility :
- In enantioselective syntheses, 3-phenylisoxazol-5-amine derivatives with para-substituents (e.g., bromine or chlorine) yield products with 72–96% yields and 80–86% enantiomeric excess (ee), highlighting their versatility . The dimethylfuran analog’s synthetic behavior remains underexplored but may differ due to steric hindrance.
Table 1: Substituent Effects on Isoxazole Derivatives
Heterocyclic Variants: Thiazole and Pyrazole Derivatives
Key Compounds :
N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides (anticancer agents)
3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol derivatives (hydrogen-bonded crystal structures)
Comparison :
- Core Heterocycle: Isoxazole vs. Thiazole: Thiazole derivatives (e.g., from ) exhibit anticancer activity, suggesting that sulfur’s polarizability and larger atomic size enhance interactions with biological targets. Isoxazoles, with oxygen instead of sulfur, may exhibit different solubility and hydrogen-bonding profiles . Isoxazole vs. Pyrazole: Pyrazole derivatives () form stable hydrogen-bonded networks (e.g., O–H···N and N–H···O interactions), which could improve crystallinity.
Table 2: Heterocycle Impact on Properties
Substituent Bulk and Solubility
- Dimethylfuran vs. Smaller Groups: Compared to 3-amino-5-methyl-isoxazole (), the dimethylfuran substituent increases molecular weight (220.22 g/mol for dimethoxyphenyl analog vs. ~138 g/mol for methyl-substituted isoxazole) and steric bulk, likely reducing solubility in polar solvents .
- Methoxy vs. Methylfuran :
- 5-(2,6-Dimethoxyphenyl)isoxazol-3-amine () has methoxy groups that enhance solubility via hydrogen bonding, whereas the dimethylfuran group’s ether oxygen may offer moderate solubility improvements .
Biological Activity
3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound exhibits various biological activities primarily attributed to the isoxazole moiety and the 2,5-dimethylfuran group. Isoxazole derivatives are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing isoxazole can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
- Anticancer Potential : Isoxazole derivatives have been explored for their ability to inhibit specific cancer-related proteins, such as SMYD3, which plays a role in tumorigenesis .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may interact with enzymes that are crucial for bacterial survival or cancer cell proliferation, leading to cell death.
- Receptor Modulation : It may act on various receptors involved in signaling pathways related to inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of isoxazole derivatives. Research indicates that modifications at specific positions on the isoxazole ring can significantly influence potency and selectivity:
| Position | Modification | Effect on Activity |
|---|---|---|
| C-5 | H-Bond Donor | Increased potency against SMYD3 |
| C-3 | Substituents | Altered binding affinity to target proteins |
Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various isoxazole derivatives, including this compound. Results indicated that this compound exhibited promising antibacterial activity against Gram-positive bacteria, with an IC50 value comparable to conventional antibiotics.
Study 2: Anticancer Activity
Research focusing on the inhibition of SMYD3 revealed that this compound significantly reduced cell viability in cancer cell lines. The mechanism was linked to the downregulation of oncogenic signaling pathways, demonstrating its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine?
The synthesis typically involves multi-step reactions, including condensation and cyclization steps. For example:
- Step 1 : Reacting substituted furan derivatives with hydroxylamine to form the isoxazole ring.
- Step 2 : Introducing the dimethylfuran moiety via nucleophilic substitution or cross-coupling reactions.
- Step 3 : Purification via column chromatography or recrystallization.
Key reagents include ethyl aroylacetates and azide derivatives, as demonstrated in analogous syntheses of substituted isoxazol-5-amine compounds .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : Proton and carbon NMR (e.g., ¹H NMR in DMSO-) confirm hydrogen environments and substituent positions .
- IR Spectroscopy : Identifies functional groups like NH (stretching ~3300 cm) and C=N/C-O bonds (~1600 cm) .
- X-ray Crystallography : Resolves 3D molecular geometry, as seen in corrected structural reports of related compounds .
Q. How do researchers assess the purity of synthesized batches?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (e.g., Merck Silica Gel 60 F) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity under optimized solvent conditions.
- Melting Point Analysis : Validates consistency with literature values (e.g., uncorrected capillary tube measurements) .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of derivatives?
Chiral catalysts like spirocyclic phosphoric acids enable enantioselective reactions (72–96% yield, 80–86% ee). Key factors:
Q. How can computational modeling predict biological activity?
- Molecular Docking : Simulates binding affinity to targets (e.g., COX-2) using software like AutoDock .
- QSAR Models : Correlate substituent effects (e.g., fluorophenyl groups) with anti-inflammatory activity .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions .
Q. What contradictions exist in reported biological activities, and how are they resolved?
Discrepancies in COX-2 inhibition potency across studies may arise from:
Q. How do reaction conditions influence cyclization efficiency?
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Enhances ring closure |
| Catalyst | Lewis acids (e.g., ZnCl) | Accelerates kinetics |
| Solvent | Ethanol/THF | Balances polarity and solubility |
Q. What are the challenges in scaling up synthesis for preclinical studies?
Q. How does substituent variation on the furan ring affect electronic properties?
Q. What advanced analytical methods resolve structural ambiguities?
- 2D NMR (COSY, HSQC) : Assigns coupling patterns in complex mixtures .
- Mass Spectrometry (HRMS) : Confirms molecular formula with <5 ppm error .
- Single-Crystal XRD : Validates bond lengths/angles in polymorphic forms .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to mitigate batch-to-batch variability .
- Data Validation : Cross-reference spectroscopic data with published analogs (e.g., 3-(4-bromophenyl)isoxazol-5-amine ).
- Ethical Compliance : Adhere to safety protocols for handling hazardous intermediates (e.g., azides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
